molecular formula C12H16O5 B8135569 Acremine I

Acremine I

Cat. No. B8135569
M. Wt: 240.25 g/mol
InChI Key: OUGZTEBDFKLHPZ-OMHSBUABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acremine I is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acremine I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acremine I including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Antimicrobial Properties : Acremine I exhibits antibacterial activity. Specifically, an extract of Acremonium sp.SC0105, which includes Acremine I, showed antibacterial activity against Staphylococcus aureus (Wu Ping, 2012). Additionally, Isoacremine D, a related compound, exhibits antimicrobial activity against Staphylococcus aureus and cytotoxic activity against sea urchin embryos and sperm cells (Smetanina et al., 2011).

  • Anticholinesterase Activities : Acremine S and T, isolated from the marine sponge-associated fungus Acremonium persicinum, show in vitro anticholinesterase activities (Alves et al., 2019).

  • Inhibition of Pathogens in Agriculture : Acremines, including Acremine I, have been found to inhibit the germination of sporangia of Plasmopara viticola, a pathogen affecting grapevines. This suggests potential applications in protecting agricultural crops (Arnone et al., 2009), (Assante et al., 2005).

  • Cytotoxic Activities : Bisacremines A-D, related to Acremine I, exhibited weak cytotoxicity against HeLa cells and showed modest activity against A549 and HepG2 cells (Wu et al., 2015).

properties

IUPAC Name

(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8-,9-,10+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGZTEBDFKLHPZ-OMHSBUABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@@H]3[C@H](O3)C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 25214161

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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